2-(2-Cyanophenoxy)benzoic acid
CAS No.: 209461-07-4
Cat. No.: VC8462206
Molecular Formula: C14H9NO3
Molecular Weight: 239.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 209461-07-4 |
|---|---|
| Molecular Formula | C14H9NO3 |
| Molecular Weight | 239.23 g/mol |
| IUPAC Name | 2-(2-cyanophenoxy)benzoic acid |
| Standard InChI | InChI=1S/C14H9NO3/c15-9-10-5-1-3-7-12(10)18-13-8-4-2-6-11(13)14(16)17/h1-8H,(H,16,17) |
| Standard InChI Key | PEMGBOGQMDUJPS-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C#N)OC2=CC=CC=C2C(=O)O |
| Canonical SMILES | C1=CC=C(C(=C1)C#N)OC2=CC=CC=C2C(=O)O |
Introduction
Structural Characteristics
2-(2-Cyanophenoxy)benzoic acid features a benzoic acid core (C₆H₅COOH) linked via an ether bond to a 2-cyanophenyl group (C₆H₄CN). The molecular formula C₁₄H₉NO₃ corresponds to a molar mass of 239.23 g/mol . Key structural identifiers include:
SMILES Notation:
C1=CC=C(C(=C1)C#N)OC2=CC=CC=C2C(=O)O , which highlights the ether linkage between the ortho-cyanophenyl and benzoic acid moieties.
InChIKey:
PEMGBOGQMDUJPS-UHFFFAOYSA-N , providing a unique identifier for computational databases.
The planar arrangement of the aromatic rings and the electron-withdrawing cyano group (-CN) likely influence its reactivity and intermolecular interactions.
Synthesis and Reactivity
While no direct synthesis protocols for 2-(2-cyanophenoxy)benzoic acid are documented, analogous intermediates in benzoxazepin synthesis suggest feasible routes . For example, coupling reactions between halogenated benzoic acids and cyanophenols under Ullmann or Buchwald-Hartwig conditions could yield the target compound. A patent detailing benzoxazepin precursors describes similar steps, such as nucleophilic aromatic substitution between 4-bromo-2-fluorobenzonitrile and phenolic derivatives .
Potential synthetic steps:
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Halogenation: Introduce a leaving group (e.g., bromine) to benzoic acid.
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Coupling: React with 2-cyanophenol under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF.
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Purification: Isolate via crystallization or chromatography.
The cyano group’s stability under acidic or basic conditions remains to be verified, though its presence in pharmaceutical intermediates suggests compatibility with reductive amination and cyclization reactions .
Physicochemical Properties
PubChemLite provides collision cross-section (CCS) predictions for various adducts (Table 1) , critical for mass spectrometry characterization.
Table 1: Predicted CCS Values for 2-(2-Cyanophenoxy)Benzoic Acid Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 240.06552 | 154.0 |
| [M+Na]⁺ | 262.04746 | 167.3 |
| [M-H]⁻ | 238.05096 | 149.9 |
The compound’s solubility is expected to be low in water due to its aromaticity but moderate in DMSO or THF, aligning with behaviors of similar benzoic acid derivatives .
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